

N-(3-ethynylphenyl)acetamide: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: N-(3-ethynylphenyl)acetamide

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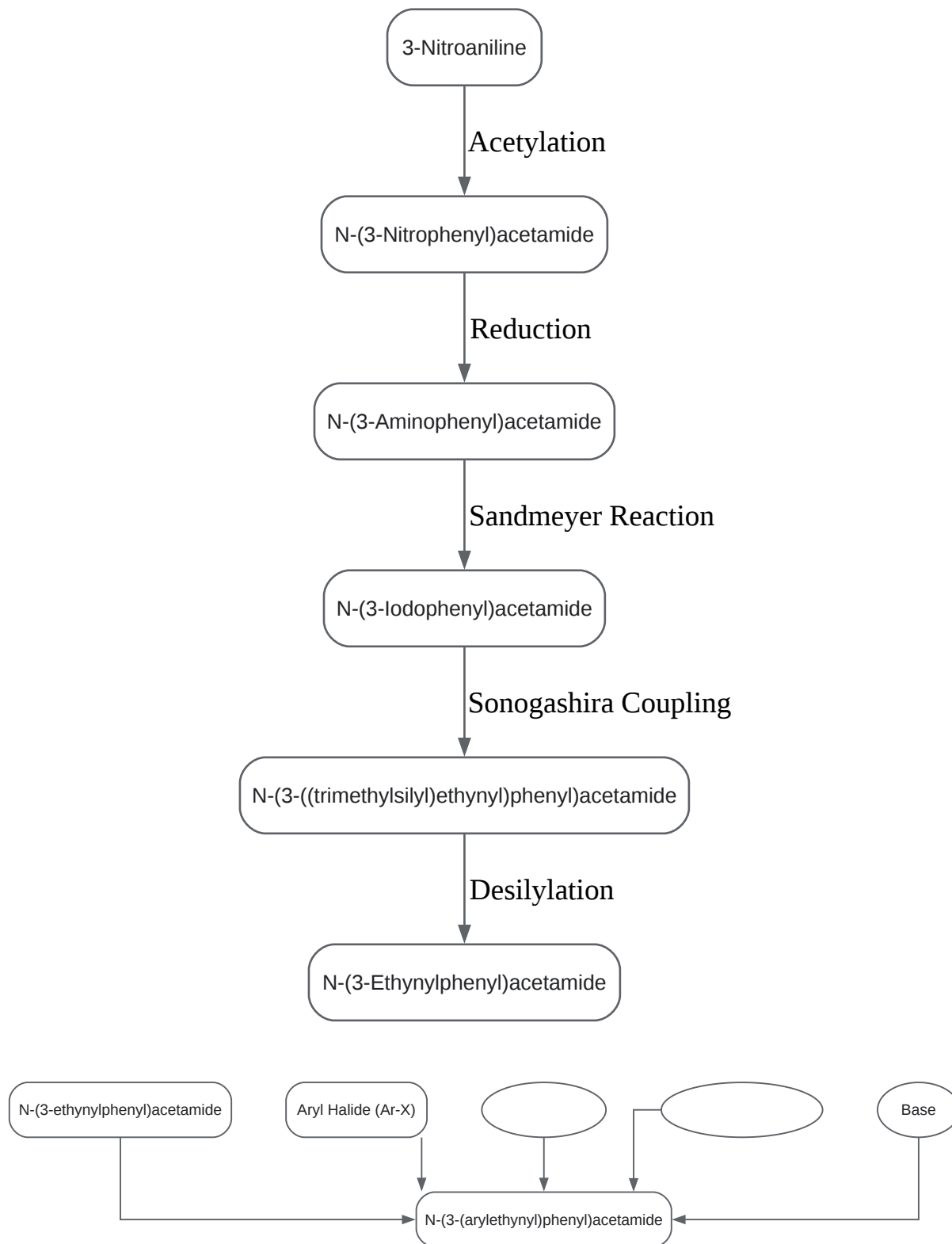
Introduction

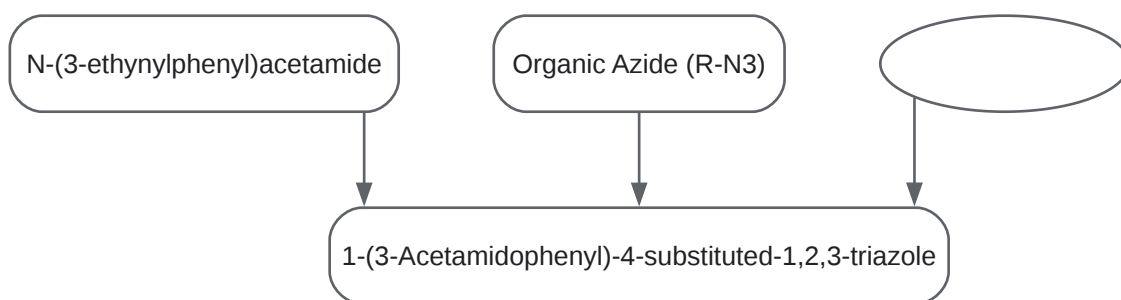
N-(3-ethynylphenyl)acetamide is a bifunctional organic molecule that has emerged as a valuable building block in modern organic synthesis. Its structure, incorporating both a reactive terminal alkyne and a modifiable acetamido group, allows for a diverse range of chemical transformations. This versatility makes it an attractive starting material for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The terminal alkyne moiety serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). Simultaneously, the acetamido group can be hydrolyzed to the corresponding aniline, providing a site for further functionalization or for tuning the electronic properties of the molecule. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of **N-(3-ethynylphenyl)acetamide**, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Synthesis of N-(3-ethynylphenyl)acetamide

The synthesis of **N-(3-ethynylphenyl)acetamide** can be achieved through a multi-step sequence starting from readily available 3-nitroaniline. The general synthetic strategy involves the protection of the amino group, introduction of the ethynyl moiety, and subsequent functional group manipulations. A common and effective route is outlined below.

Synthetic Pathway Overview





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